Jaspine A
Description
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Properties
Molecular Formula |
C22H43NO3 |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
3-[(2R,3aS,6S,6aS)-6-tetradecyl-2,3,3a,4,6,6a-hexahydrofuro[3,4-d][1,3]oxazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-20-22-19(18-25-20)23-21(26-22)16-14-17-24/h19-24H,2-18H2,1H3/t19-,20-,21+,22-/m0/s1 |
InChI Key |
GZYQCOWSXRFMPR-KJJMTIBFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]1[C@@H]2[C@H](CO1)N[C@H](O2)CCCO |
Canonical SMILES |
CCCCCCCCCCCCCCC1C2C(CO1)NC(O2)CCCO |
Synonyms |
jaspine A |
Origin of Product |
United States |
Q & A
Q. What are the primary natural sources of Jaspine A, and what protocols are used for its isolation?
this compound is typically isolated from marine sponges, such as Jaspis species. Common protocols involve solvent extraction (e.g., methanol/dichloromethane), followed by chromatographic purification using techniques like flash column chromatography and reversed-phase HPLC. Structural confirmation is achieved via NMR spectroscopy and mass spectrometry (MS) .
Q. What spectroscopic and analytical methods are essential for confirming this compound’s structural identity?
Key methods include:
Q. What are the foundational steps in this compound’s total synthesis?
Total synthesis often involves:
- Carbohydrate-derived intermediates : Serving as chiral building blocks.
- Stereoselective glycosylation : To establish the sphingoid backbone.
- Deprotection and functionalization : Final steps to yield the bioactive compound. Non-stereoselective routes may require chiral resolution techniques (e.g., chiral HPLC) .
Q. How does this compound interact with sphingolipid metabolism pathways in vitro?
this compound inhibits enzymes like serine palmitoyltransferase (SPT), disrupting ceramide synthesis. Standard assays include:
- Enzyme inhibition assays : Measuring IC50 values via spectrophotometry.
- Cell-based models : Using fluorescent ceramide analogs to track lipidomic changes .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during this compound synthesis?
Strategies include:
- Chiral auxiliaries : Temporarily introducing chiral groups to control stereochemistry.
- Enzymatic resolution : Using lipases or esterases to separate enantiomers.
- Asymmetric catalysis : Employing transition-metal catalysts for stereocontrol. Purity should be validated via chiral HPLC and optical rotation measurements .
Q. What methodologies address contradictory cytotoxicity results in this compound studies?
Contradictions often arise from:
Q. How should dose-response studies for this compound’s bioactivity be designed?
Best practices include:
- Non-linear regression models : Fit dose-response curves using Hill or log-logistic equations.
- Replicate experiments : Minimum triplicates to assess intra-assay variability.
- Positive/negative controls : Include reference inhibitors (e.g., myriocin for SPT inhibition). Data should be reported with 95% confidence intervals .
Q. What in silico strategies predict this compound’s molecular targets and off-target effects?
Computational approaches include:
- Molecular docking : Screen against lipid metabolism targets (e.g., SPT, ceramidase).
- Quantitative structure-activity relationship (QSAR) : Correlate structural motifs with bioactivity.
- Network pharmacology : Map interactions within sphingolipid signaling networks. Validate predictions with knock-out cell models or competitive binding assays .
Q. How can researchers ensure reproducibility in this compound’s bioactivity assays during scale-up?
Critical steps:
- Process analytical technology (PAT) : Monitor synthesis intermediates via inline NMR or IR.
- Stability testing : Assess degradation under varying pH/temperature conditions.
- Inter-laboratory validation : Share protocols via platforms like protocols.io . Document all parameters (e.g., solvent lot numbers, equipment calibration) .
Q. What statistical frameworks are suitable for analyzing this compound’s synergistic effects with other therapeutics?
Use:
- Chou-Talalay method : Calculate combination indices (CI) for drug synergy.
- Isobolograms : Visualize additive/synergistic interactions.
- Machine learning : Train models on multi-drug screening data to predict synergies.
Report synergy scores with p-values from t-tests or bootstrap analyses .
Data Presentation Guidelines
- Tables : Summarize IC50 values, synthetic yields, and statistical parameters (mean ± SD, n-value).
- Figures : Use dose-response curves, molecular docking poses, and pathway diagrams.
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
